ZM323881 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent VEGFR-2 Inhibitor
ZM323881 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its role in signaling pathways. ZM323881 hydrochloride serves as a critical tool for investigating the physiological and pathological roles of VEGFR-2 signaling and as a reference compound in the development of novel anti-angiogenic therapies.
Core Mechanism of Action
ZM323881 hydrochloride is an anilinoquinazoline (B1252766) compound that functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR-2 (also known as KDR).[1][2] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A).[1][2] The blockade of VEGFR-2 autophosphorylation is a critical event, as it abrogates the initiation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.[2][3] The high selectivity of ZM323881 for VEGFR-2 over other receptor tyrosine kinases, including VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, makes it a precise tool for studying VEGFR-2 specific functions.
Quantitative Data Summary
The potency and selectivity of ZM323881 hydrochloride have been quantified across various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
Table 1: Kinase Inhibition Profile of ZM323881 Hydrochloride
| Target Kinase | IC50 Value | Reference(s) |
| VEGFR-2 (KDR) | < 2 nM | [3][4][5] |
| VEGFR-1 | > 50 µM | [2] |
| PDGFRβ | > 50 µM | |
| FGFR1 | > 50 µM | |
| EGFR | > 50 µM | |
| erbB2 | > 50 µM |
Table 2: Cellular Activity of ZM323881 Hydrochloride
| Assay | Cell Type | Stimulant | IC50 Value | Reference(s) |
| Endothelial Cell Proliferation | HUVEC | VEGF-A | 8 nM | [3] |
| Endothelial Cell Proliferation | HUVEC | EGF | 1.9 µM | [3][6] |
| Endothelial Cell Proliferation | HUVEC | bFGF | 1.6 µM | [3][6] |
| Neural Stem Cell Proliferation | Neural Stem Cells | VEGF | < 1 µM | [3] |
Key Signaling Pathways Affected
ZM323881 hydrochloride, by selectively inhibiting VEGFR-2, blocks multiple downstream signaling pathways crucial for angiogenic processes. The binding of VEGF-A to VEGFR-2 typically leads to the activation of pathways involving ERK, p38 MAPK, Akt, and Rac1. ZM323881 has been shown to effectively block the VEGF-A-induced activation of these key signaling nodes.[3]
Caption: ZM323881 inhibits VEGFR-2 signaling cascade.
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of ZM323881 hydrochloride.
In Vitro Kinase Assay for VEGFR-2 Inhibition
Objective: To determine the IC50 value of ZM323881 hydrochloride for the inhibition of VEGFR-2 tyrosine kinase activity.
Methodology:
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Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.[7]
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Compound Incubation: ZM323881 hydrochloride is serially diluted and incubated with recombinant human VEGFR-2 enzyme in a buffer containing 10 mM MnCl2 and 2 µM ATP at room temperature for 20 minutes.[7]
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Phosphorylation Detection: The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate (e.g., TMB or ABTS) are used for detection.[7]
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Data Analysis: The absorbance is read using a plate reader. The IC50 value is calculated by non-linear regression analysis of the dose-response curve.[7]
HUVEC Proliferation Assay
Objective: To assess the effect of ZM323881 hydrochloride on VEGF-A-induced endothelial cell proliferation.
Methodology:
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Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 1,000 cells/well and allowed to attach.[4]
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Treatment: Cells are treated with varying concentrations of ZM323881 hydrochloride in the presence or absence of a stimulating growth factor such as VEGF-A (e.g., 3 ng/mL).[4]
-
Incubation: The cultures are incubated for 4 days.[4]
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Proliferation Measurement: On day 4, cell proliferation is assessed. A common method is the incorporation of ³H-thymidine. Cultures are pulsed with 1 µCi/well of ³H-thymidine for 4 hours.[2][4]
-
Data Collection: Cells are harvested, and the amount of incorporated tritium (B154650) is quantified using a beta-counter.[4]
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Data Analysis: IC50 values are determined by interpolating from the dose-response curve.[4]
Western Blot Analysis of Downstream Signaling
Objective: To determine the effect of ZM323881 hydrochloride on the phosphorylation of downstream signaling proteins like ERK, Akt, and p38.
Methodology:
-
Cell Culture and Starvation: Human Aortic Endothelial Cells (HAECs) or HUVECs are cultured to near confluence and then serum-starved for a period (e.g., 24 hours) to reduce basal signaling.
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Inhibitor Pre-treatment: Cells are pre-treated with ZM323881 hydrochloride (e.g., 1 µM) for a specified time (e.g., 1 hour).[3]
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Stimulation: Cells are then stimulated with VEGF-A for a short period (e.g., 5-30 minutes).
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Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).
-
Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Analysis: The intensity of the bands is quantified using densitometry software.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of ZM323881 hydrochloride in an in vitro setting.
Caption: A typical workflow for in vitro studies of ZM323881.
Conclusion
ZM323881 hydrochloride is a powerful and selective research tool for the investigation of VEGFR-2-mediated signaling. Its well-characterized mechanism of action, potent inhibitory activity, and high selectivity make it an invaluable compound for dissecting the roles of VEGFR-2 in angiogenesis and for serving as a benchmark in the development of new anti-angiogenic agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing ZM323881 hydrochloride in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ZM323881 hydrochloride | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 7. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]
